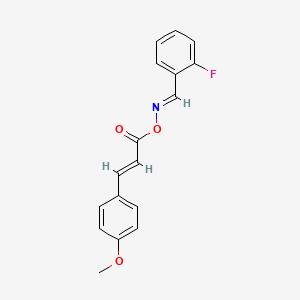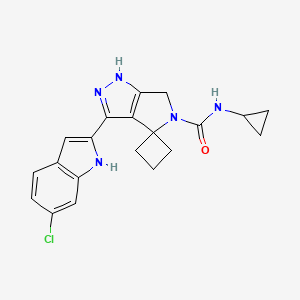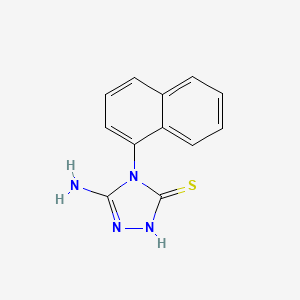
CoA-S-S-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coenzyme A disulfide (CoA-S-S-CoA) is a compound that plays a crucial role in various biochemical processes. It is a dimeric form of coenzyme A, linked by a disulfide bond. Coenzyme A itself is essential for the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle. Coenzyme A disulfide is involved in redox reactions and serves as a reservoir for coenzyme A in cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of coenzyme A disulfide typically involves the oxidation of coenzyme A. One common method is the use of oxidizing agents such as hydrogen peroxide or iodine in aqueous solutions. The reaction conditions often require a controlled pH and temperature to ensure the formation of the disulfide bond without degrading the coenzyme A molecules.
Industrial Production Methods
Industrial production of coenzyme A disulfide involves large-scale fermentation processes using microorganisms that naturally produce coenzyme A. The coenzyme A is then extracted and purified. The oxidation to form coenzyme A disulfide is carried out under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Coenzyme A disulfide undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can be reduced back to coenzyme A by reducing agents such as dithiothreitol or beta-mercaptoethanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the disulfide bond is cleaved and replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH (usually neutral to slightly acidic), temperature (room temperature to 37°C).
Major Products
The major products formed from the reactions of coenzyme A disulfide include reduced coenzyme A and various substituted derivatives depending on the nucleophiles used in substitution reactions.
Applications De Recherche Scientifique
Coenzyme A disulfide has numerous applications in scientific research:
Chemistry: Used as a model compound to study redox reactions and disulfide bond formation.
Biology: Plays a role in cellular redox homeostasis and is used to study the regulation of coenzyme A levels in cells.
Medicine: Investigated for its potential role in treating diseases related to coenzyme A deficiency and oxidative stress.
Industry: Used in the production of coenzyme A derivatives for various biochemical applications.
Mécanisme D'action
Coenzyme A disulfide exerts its effects primarily through redox reactions. It can be reduced to coenzyme A, which then participates in various metabolic pathways. The disulfide bond in coenzyme A disulfide acts as a reversible switch that regulates the availability of coenzyme A in cells. This regulation is crucial for maintaining cellular energy balance and metabolic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.
Succinyl-Coenzyme A: Participates in the citric acid cycle.
Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.
Uniqueness
Coenzyme A disulfide is unique due to its role in redox regulation and its ability to act as a reservoir for coenzyme A. Unlike other coenzyme A derivatives, it specifically participates in redox reactions and helps maintain the balance of coenzyme A in cells.
Propriétés
Formule moléculaire |
C42H70N14O32P6S2 |
|---|---|
Poids moléculaire |
1533.1 g/mol |
Nom IUPAC |
[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-[2-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C42H70N14O32P6S2/c1-41(2,15-81-93(75,76)87-91(71,72)79-13-21-29(85-89(65,66)67)27(59)39(83-21)55-19-53-25-33(43)49-17-51-35(25)55)31(61)37(63)47-7-5-23(57)45-9-11-95-96-12-10-46-24(58)6-8-48-38(64)32(62)42(3,4)16-82-94(77,78)88-92(73,74)80-14-22-30(86-90(68,69)70)28(60)40(84-22)56-20-54-26-34(44)50-18-52-36(26)56/h17-22,27-32,39-40,59-62H,5-16H2,1-4H3,(H,45,57)(H,46,58)(H,47,63)(H,48,64)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H2,43,49,51)(H2,44,50,52)(H2,65,66,67)(H2,68,69,70)/t21-,22-,27?,28?,29+,30+,31+,32+,39-,40-/m1/s1 |
Clé InChI |
YAISMNQCMHVVLO-IQUSNOKWSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


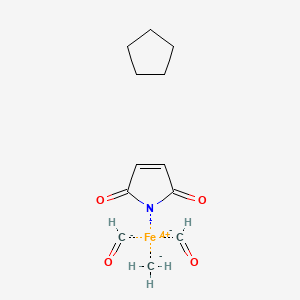
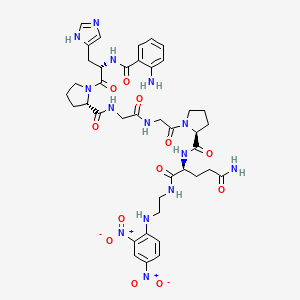
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
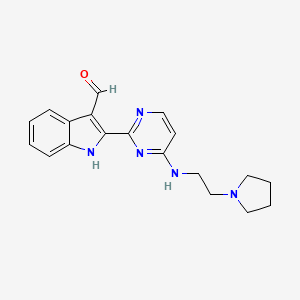

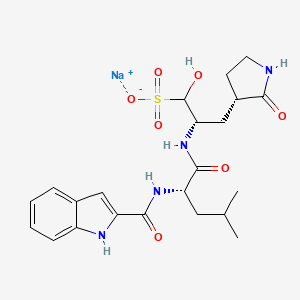
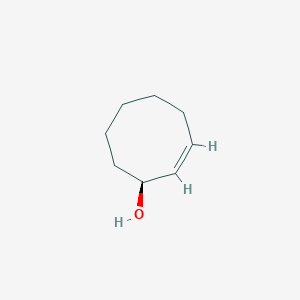
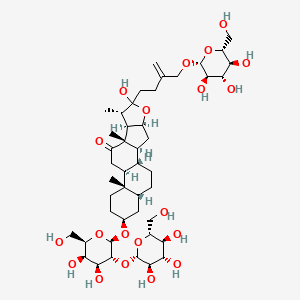
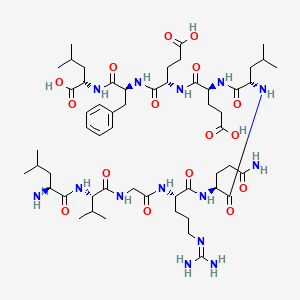
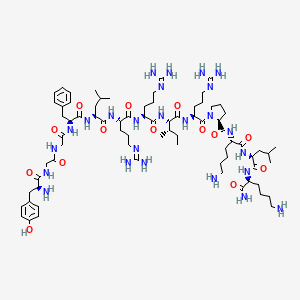
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
